molecular formula C17H17NO3 B1321754 4-[(4-Phenylbenzoyl)amino]butanoic acid CAS No. 52558-72-2

4-[(4-Phenylbenzoyl)amino]butanoic acid

Cat. No. B1321754
CAS RN: 52558-72-2
M. Wt: 283.32 g/mol
InChI Key: XPRHECSNKPCUGF-UHFFFAOYSA-N
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Description

4-[(4-Phenylbenzoyl)amino]butanoic acid, also known as 4-PBA, is an organic compound of the carboxylic acid family. It is a white crystalline solid with a melting point of 162-164°C and a molecular weight of 246.26 g/mol. 4-PBA is a versatile compound with a number of potential applications in scientific research. It is used in a variety of laboratory experiments and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Antagonistic Properties in Neurological Studies

Research demonstrates that 4-amino-3-(5-methoxybenzo[b]furan-2-yl) butanoic acid, a structurally related compound, can antagonize the effects of baclofen, a GABAB receptor agonist, in neurological studies. This antagonism provides a tool for investigating the structure-activity relationships of central and peripheral baclofen receptors, which are crucial in understanding various neurological functions and disorders (Beattie et al., 1989).

Inhibition of Synaptosomal Uptake

4-[(4-Phenylbenzoyl)amino]butanoic acid analogs have shown potential in inhibiting synaptosomal uptake of neurotransmitters. Specifically, 4-(4′-Azidobenzoimidylamino)butanoic acid (ABBA) is a potent inhibitor of rat brain synaptosomal γ-aminobutyric acid uptake, suggesting its relevance in neuroscience research for understanding neurotransmitter dynamics (Tunnicliff & Ngo, 1982).

Antinociceptive Effects

Another structurally similar compound, 4-amino-3-(5-methoxybenzo(b)furan-2-yl) butanoic acid, has been studied for its potential antinociceptive (pain-relieving) effects when administered intrathecally. These properties are important for the development of new analgesic agents and the understanding of pain modulation mechanisms in the spinal cord (Hammond & Moy, 1992).

Synthesis and Chemical Analysis

The synthesis of derivatives of 4-[(4-Phenylbenzoyl)amino]butanoic acid has been explored for various applications, including as intermediates in synthesizing thymidylate syntheses inhibitors, indicating its potential in cancer research and pharmaceutical development (Yuan Guo-qing, 2013).

Receptor Affinity and Pharmacological Evaluation

Studies have also evaluated the affinity of 4-[(4-Phenylbenzoyl)amino]butanoic acid analogs for specific receptors, such as GABAB receptors. This is crucial in pharmacological research for developing new therapeutic agents targeting these receptors (Berthelot et al., 1987).

properties

IUPAC Name

4-[(4-phenylbenzoyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-16(20)7-4-12-18-17(21)15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRHECSNKPCUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70606578
Record name 4-[([1,1'-Biphenyl]-4-carbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70606578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Phenylbenzoyl)amino]butanoic acid

CAS RN

52558-72-2
Record name 4-[([1,1'-Biphenyl]-4-carbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70606578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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